![molecular formula C12H11NO B2462552 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 261163-66-0](/img/structure/B2462552.png)
7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a chemical compound that has been mentioned in the context of copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . It is also related to the synthesis of dihydrocyclopenta[b]indoles .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . The antiproliferative activity of all the target compounds was evaluated against various cell lines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 1H-Indole, 7-methyl- has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 1H-Indole, 7-methyl- is 131.1745 .Applications De Recherche Scientifique
Synthesis and Autoxidation
The compound 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has been utilized in the synthesis of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives. These derivatives were created via modified Fischer indole synthesis. This process involved a novel type of autoxidation, which is significant in organic chemistry research for the development of new compounds (Bhattacharya et al., 2001).
Anti-Inflammatory Activity
A study explored the anti-inflammatory activity of synthesized compounds related to the 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one structure. The compounds exhibited significant anti-inflammatory activity, surpassing even that of standard anti-inflammatory drugs. This indicates potential pharmaceutical applications in the development of new anti-inflammatory medications (Osarodion, 2020).
C2-H Bond Functionalization
Gold-catalyzed cyclization reactions of indoles have been used to form dihydrocyclopenta[b]indole derivatives via C2-H bond functionalization. This process highlights the compound's utility in creating complex molecular structures, which is crucial in synthetic organic chemistry (Chen et al., 2012).
Intramolecular Ritter Reactions
Intramolecular Ritter reactions involving derivatives of 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one have been key in constructing various tetracyclic lactam compounds. These reactions demonstrate the compound's role in facilitating complex chemical transformations, which is significant in the field of medicinal chemistry (Maertens et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWEOAISQPYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

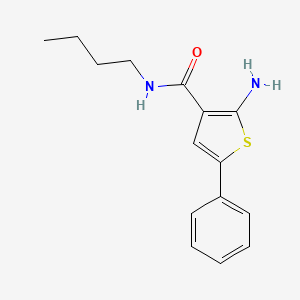

![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)
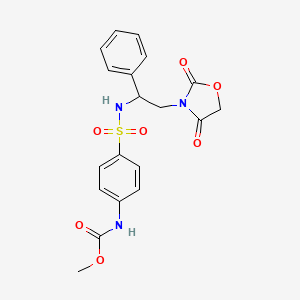

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2462478.png)

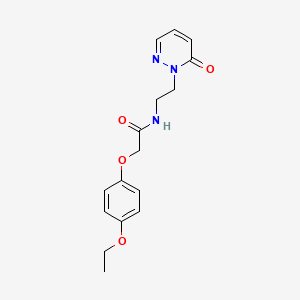
![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)

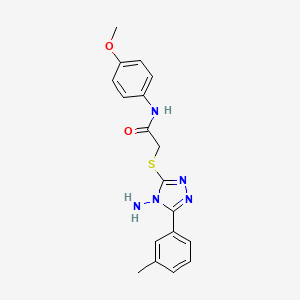
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)
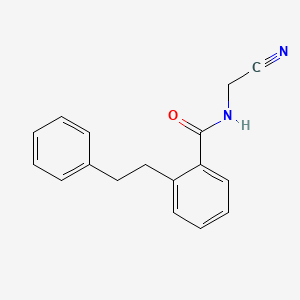
![6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462492.png)